molecular formula C14H19NO8 B1672145 Lithospermoside CAS No. 63492-69-3

Lithospermoside

Cat. No. B1672145
CAS RN: 63492-69-3
M. Wt: 329.3 g/mol
InChI Key: WIIDBJNWXCWLKF-KJJKFLCFSA-N
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Description

Lithospermoside is a compound with the molecular formula C14H19NO8 . It is a powder in physical form .


Molecular Structure Analysis

The molecular weight of Lithospermoside is 329.30 . It has 8 defined stereocentres .


Physical And Chemical Properties Analysis

Lithospermoside is a powder .

Scientific Research Applications

Phylogenetic Relationships and Evolution

Lithospermum and its allies have been extensively studied to understand their systematics and evolution. Research has revealed complex phylogenetic relationships within the Boraginaceae tribe Lithospermeae, highlighting the morphological diversity and evolutionary radiation within the group. Such studies are crucial for identifying the genetic basis of bioactive compounds like Lithospermoside (Weigend, Gottschling, Selvi, & Hilger, 2009).

Antigonadotrophic Activity

Lithospermum species have been investigated for their antigonadotrophic activity, demonstrating the ability to inactivate certain pituitary hormones. This property is significant for understanding the endocrine effects of Lithospermum extracts and their potential therapeutic applications (Graham & Noble, 1955).

Hepatoprotective Activity

Research has highlighted the hepatoprotective effects of Lithospermate B, derived from Salvia miltiorhiza, in experimental models of liver injury. This finding is pivotal for developing treatments for liver diseases, showcasing the therapeutic potential of compounds related to Lithospermoside (Hase, Kasimu, Basnet, Kadota, & Namba, 1997).

Anti-Obesity and Antidiabetic Effects

Studies on Lithospermum erythrorhizon have demonstrated its efficacy in suppressing high-fat diet-induced obesity and inhibiting adipocyte differentiation. These findings suggest the potential of Lithospermum extracts in preventing and treating obesity and related metabolic disorders (Gwon, Ahn, Chung, Moon, & Ha, 2012).

Antioxidant and Anti-inflammatory Effects

Lithospermic acid B has been identified as a potent antioxidant and anti-inflammatory agent, demonstrating protective effects against oxidative stress and inflammation in cellular models. This highlights its potential in preventing and treating cardiovascular diseases and other conditions associated with oxidative stress and inflammation (Fung, Zeng, Wu, Wong, Lee, Hon, Chang, & Wu, 1993).

Safety And Hazards

Lithospermoside is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

(2Z)-2-[(4R,5S,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2/b6-3-/t7-,8-,9+,10-,11+,12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIDBJNWXCWLKF-VVAXPEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C/C(=C/C#N)/[C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317116
Record name Lithospermoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithospermoside

CAS RN

63492-69-3
Record name Lithospermoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63492-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lithospermoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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